molecular formula C17H15NO4S2 B2635828 Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 477847-45-3

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B2635828
CAS No.: 477847-45-3
M. Wt: 361.43
InChI Key: UCIKKNUBRVPSHT-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and a methyl ester functional group. The compound also contains a sulfonamide group attached to a 4-methylphenyl ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Research has shown that similar benzothiophene derivatives can inhibit cancer cell proliferation, indicating that this compound may also have anticancer effects .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of similar compounds showed promising results in reducing inflammation markers in vitro. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may also interact with cellular receptors, affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and sulfonamide-containing compounds. Similar compounds include:

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the benzothiophene core and the sulfonamide group, which imparts distinct chemical reactivity and potential biological effects.

Biological Activity

Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C17H15NO4S2C_{17}H_{15}NO_{4}S_{2}, with a molecular weight of 361.44 g/mol. The compound features a benzothiophene core, a sulfonamide functional group, and a methyl substitution on the phenyl ring, which may influence its pharmacokinetic properties and biological activity .

The sulfonamide group in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzothiophene moiety may enhance its interaction with biological membranes, potentially leading to increased bioavailability and efficacy .

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes involved in tumor progression or modulation of signaling pathways related to cancer cell survival. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth .

Case Study:
In one study, derivatives of benzothiophene were tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. This compound could potentially exhibit similar effects due to its structural similarities .

Anti-inflammatory Properties

The compound's sulfonamide group may also confer anti-inflammatory effects. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Research Findings:
A study highlighted that related compounds significantly reduced inflammation in animal models by inhibiting COX-2 activity. This suggests that this compound could similarly modulate inflammatory responses .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylateStructureChlorine substitution may enhance reactivity
Methyl 5-{[(3-nitrophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylateStructureNitro group may confer different biological activities
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylateStructureMethoxy group may influence solubility and bioavailability

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of these compounds.

Properties

IUPAC Name

methyl 5-[(4-methylphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-3-6-14(7-4-11)24(20,21)18-13-5-8-15-12(9-13)10-16(23-15)17(19)22-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKKNUBRVPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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